Cas no 151648-38-3 (1,3,5-Triazine-2,4-diamine,1-[3-[4-(3-aminophenyl)butyl]phenyl]-1,6-dihydro-6,6-dimethyl-)

1,3,5-Triazine-2,4-diamine,1-[3-[4-(3-aminophenyl)butyl]phenyl]-1,6-dihydro-6,6-dimethyl- structure
151648-38-3 structure
Product Name:1,3,5-Triazine-2,4-diamine,1-[3-[4-(3-aminophenyl)butyl]phenyl]-1,6-dihydro-6,6-dimethyl-
Numero CAS:151648-38-3
MF:C21H28N6
MW:364.487223625183
CID:173420
PubChem ID:419052
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,1-[3-[4-(3-aminophenyl)butyl]phenyl]-1,6-dihydro-6,6-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-Triazine-2,4-diamine,1-[3-[4-(3-aminophenyl)butyl]phenyl]-1,6-dihydro-6,6-dimethyl-
    • 1-[3-[4-(3-aminophenyl)butyl]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine
    • NSC 109835
    • 1,3,5-Triazine-2,4-diamine der.
    • 1,3,5-Triazine-2,4-diamine, 1-(3-(4-(3-aminophenyl)butyl)phenyl)-1,6-dihydro-6,6-dimethyl-
    • CHEMBL3040112
    • DTXSID20164830
    • UNII-RH2OV4NMX3
    • NSC109835
    • 151648-38-3
    • RH2OV4NMX3
    • NSC-109835
    • BDBM50436052
    • 1,3,5-Triazine-2,4-diamine, 1-[3-[4-(3-aminophenyl)butyl]phenyl]-1,6-dihydro-6,6-dimethyl-
    • CHEMBL2396934
    • 1-(3-(4-(3-Aminophenyl)butyl)phenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine
    • Inchi: 1S/C21H28N6/c1-21(2)26-19(23)25-20(24)27(21)18-12-6-10-16(14-18)8-4-3-7-15-9-5-11-17(22)13-15/h5-6,9-14H,3-4,7-8,22H2,1-2H3,(H4,23,24,25,26)
    • Chiave InChI: WNZMAGKIGDUEIH-UHFFFAOYSA-N
    • Sorrisi: N1(C(N)=NC(N)=NC1(C)C)C1C=CC=C(C=1)CCCCC1C=CC=C(C=1)N

Proprietà calcolate

  • Massa esatta: 364.23784
  • Massa monoisotopica: 364.238
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 555
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 106Ų

Proprietà sperimentali

  • Densità: 1.21
  • Punto di ebollizione: 571.5°Cat760mmHg
  • Punto di infiammabilità: 299.4°C
  • Indice di rifrazione: 1.638
  • PSA: 106.02
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd